molecular formula C16H17NO2 B3844099 N-phenyl-4-propoxybenzamide

N-phenyl-4-propoxybenzamide

Cat. No.: B3844099
M. Wt: 255.31 g/mol
InChI Key: YDXFEKDECTZTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-4-propoxybenzamide is a benzamide derivative characterized by a phenyl group attached to the nitrogen atom of the benzamide core and a propoxy substituent at the para position of the benzene ring.

Properties

IUPAC Name

N-phenyl-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXFEKDECTZTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenyl-4-propoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-propoxybenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-phenyl-4-propoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-4-propoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Features/Applications Reference
N-phenyl-4-propoxybenzamide Phenyl (N), propoxy (C₆H₄-O-C₃H₇) C₁₆H₁₇NO₂ Hypothesized intermediate for drug design; propoxy group may enhance lipophilicity
N-[4-(Allyloxy)phenyl]-4-chlorobenzamide Allyloxy (C₆H₄-O-CH₂CH=CH₂), chloro (Cl) C₁₆H₁₄ClNO₂ Chlorine enhances electrophilicity; allyloxy group enables further functionalization (e.g., click chemistry)
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl, methoxymethyl (CH₂OCH₃) C₁₆H₂₄N₂O₂ Piperidine ring introduces basicity; used as a pharmaceutical intermediate
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide Bromophenyl (Br), methoxybenzamido (OCH₃) C₂₁H₁₇BrN₂O₃ Bromine aids in cross-coupling reactions; methoxy group modulates solubility

Key Observations :

Substituent Effects :

  • This compound ’s propoxy group likely increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy in ). This property may improve membrane permeability in drug candidates.
  • Chloro () and bromo () substituents enhance reactivity for further derivatization, whereas allyloxy groups () offer sites for cycloaddition reactions.

Biological Relevance: Piperidine-containing derivatives () are often utilized in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier.

Synthetic Flexibility :

  • Benzamides with bromophenyl groups () serve as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the aromatic core.
  • Allyloxy-substituted compounds () are precursors for epoxidation or thiol-ene reactions, expanding their utility in combinatorial chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-4-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-4-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.